molecular formula C11H17ClFN5 B12220315 N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12220315
M. Wt: 273.74 g/mol
InChI Key: HIHUQKNJFSJOCJ-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring, a fluoroethyl group at the 2-position, and an amine group at the 4-position. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Fluoroethylation: The fluoroethyl group can be introduced through nucleophilic substitution reactions using fluoroethyl halides.

    Amination: The amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine
  • N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-5-amine
  • N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-chloroethyl)pyrazol-4-amine

Uniqueness

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and fluoroethyl groups, along with the amine functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-2-16-5-3-10(15-16)7-13-11-8-14-17(9-11)6-4-12;/h3,5,8-9,13H,2,4,6-7H2,1H3;1H

InChI Key

HIHUQKNJFSJOCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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